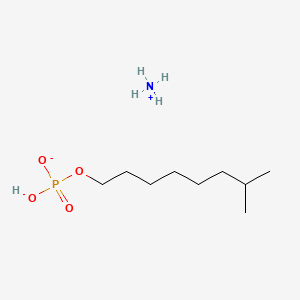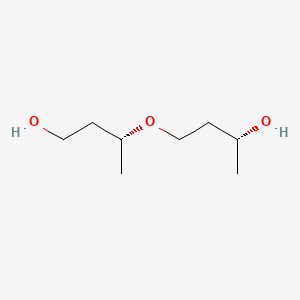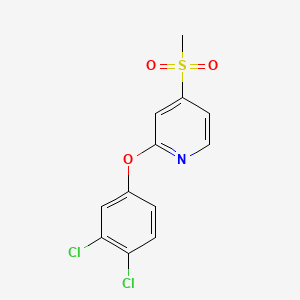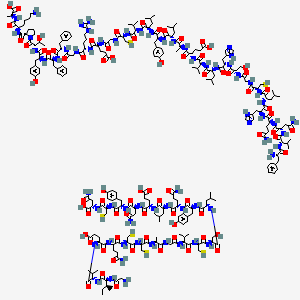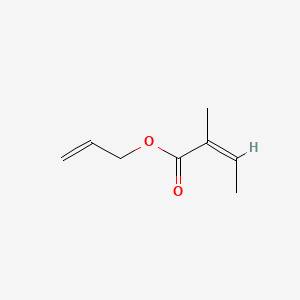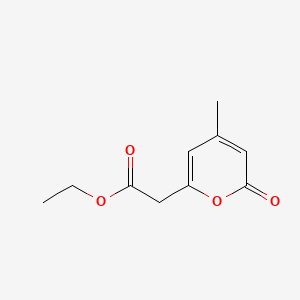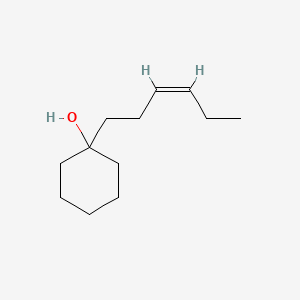
5-Benzyl-5-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-5-phenylbarbituric acid is a barbiturate derivative with the molecular formula C17H14N2O3. It is known for its sedative and hypnotic properties, making it a valuable compound in pharmaceutical applications. The compound is characterized by its unique structure, which includes a benzyl and a phenyl group attached to the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-phenylbarbituric acid typically involves the condensation of benzylmalonic acid with urea in the presence of a strong base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified hydrogenation states.
Substitution: Substituted derivatives with new functional groups attached to the benzyl or phenyl rings.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-5-phenylbarbituric acid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere seine Interaktion mit Neurotransmitter-Rezeptoren.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, einschließlich seiner sedativen und antikonvulsiven Eigenschaften.
Industrie: Wird bei der Produktion von Arzneimitteln und als Vorläufer für andere chemische Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem. Durch die Bindung an diese Rezeptoren verstärkt die Verbindung die inhibitorischen Wirkungen von GABA, was zu sedativen und hypnotischen Wirkungen führt. Darüber hinaus moduliert es Chlorid-Ionenkanäle, was zusätzlich zu seiner depressiven Wirkung auf das Nervensystem beiträgt.
Ähnliche Verbindungen:
Phenobarbital: Ein weiteres Barbiturat mit ähnlichen sedativen und antikonvulsiven Eigenschaften.
Secobarbital: Bekannt für seine Verwendung als kurzfristiges Sedativum und Hypnotikum.
Pentobarbital: Wird hauptsächlich wegen seiner anästhetischen und sedativen Wirkungen eingesetzt.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen strukturellen Modifikationen, die im Vergleich zu anderen Barbituraten besondere pharmakologische Eigenschaften verleihen. Das Vorhandensein sowohl von Benzyl- als auch von Phenylgruppen erhöht seine Lipophilie und Rezeptorbindungsaffinität, was es zu einer wertvollen Verbindung in Forschungs- und therapeutischen Kontexten macht.
Wirkmechanismus
The mechanism of action of 5-Benzyl-5-phenylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. Additionally, it modulates chloride ion channels, further contributing to its depressant action on the nervous system.
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Secobarbital: Known for its use as a short-term sedative and hypnotic.
Pentobarbital: Used primarily for its anesthetic and sedative effects.
Uniqueness: 5-Benzyl-5-phenylbarbituric acid is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other barbiturates. The presence of both benzyl and phenyl groups enhances its lipophilicity and receptor binding affinity, making it a valuable compound in both research and therapeutic contexts.
Eigenschaften
CAS-Nummer |
93841-22-6 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
5-benzyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H14N2O3/c20-14-17(13-9-5-2-6-10-13,15(21)19-16(22)18-14)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,19,20,21,22) |
InChI-Schlüssel |
RIYDTHLUCWFCEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


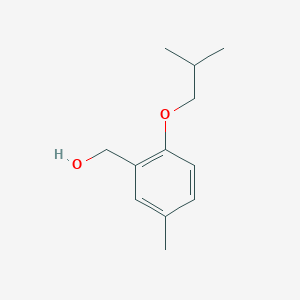
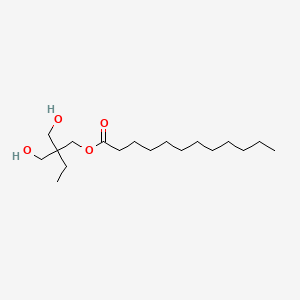
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
